3-Acridinamine, 6-azido-
Description
Significance of the Acridine (B1665455) Core in Heterocyclic Compound Research
Acridine, a nitrogen-containing heterocyclic compound, consists of two benzene (B151609) rings fused to a central pyridine (B92270) ring. researchgate.netptfarm.pl This planar, tricyclic aromatic structure is a cornerstone in the field of heterocyclic chemistry and is of immense biological and material significance. researchgate.netnih.govnumberanalytics.com The unique electronic structure and planarity of the acridine nucleus allow it to intercalate between the base pairs of double-stranded DNA. rsc.orgresearchgate.netresearchgate.net This interaction is a primary mechanism behind the broad spectrum of biological activities exhibited by acridine derivatives, including their use as antitumor, antiprotozoan, and antiviral agents. researchgate.netnih.govrsc.org
The versatility of the acridine framework allows for chemical modifications at various positions, which can modulate its biological profile and physical properties. nih.govresearchgate.net For instance, the introduction of amino groups or other substituents can enhance water solubility and influence the molecule's effectiveness under physiological conditions. nih.gov Acridine derivatives have been developed as anticancer agents like amsacrine (B1665488) and nitracrine, antiseptics such as proflavine (B1679165), and antimalarials like quinacrine. researchgate.netptfarm.pl The study of acridine and its analogues continues to be a dynamic area of research, with ongoing efforts to synthesize new derivatives with enhanced therapeutic potency and selectivity. rsc.orgresearchgate.net
Role of Azide (B81097) Functional Groups in Organic Synthesis and Bioorthogonal Chemistry
The azide (–N₃) is a high-energy functional group that has become indispensable in modern organic synthesis. baseclick.euwikipedia.org Despite their high energy content, organic azides are stable under many reaction conditions and exhibit selective reactivity, primarily with a few specific functional groups like alkynes and phosphines. baseclick.eu This controlled reactivity makes them valuable precursors in the synthesis of complex molecules. baseclick.eursc.org Azides can be readily introduced into molecules and can serve as protected synthons for primary amines, which can be revealed in high yield via reduction, for example, through the Staudinger reaction. wikipedia.org
A paramount application of azides is in the field of bioorthogonal chemistry, which involves chemical reactions that can proceed within living systems without interfering with native biochemical processes. nih.govnih.govwikipedia.org The azide group is an exemplary bioorthogonal chemical reporter because it is small, metabolically stable, and abiotic, meaning it does not have a natural counterpart in biological systems. nih.govwikipedia.org This allows for highly selective chemical modifications of biomolecules in their native environment. nih.govnih.gov
Two of the most prominent bioorthogonal reactions involving azides are:
Azide-Alkyne Cycloadditions: This "click chemistry" reaction, particularly the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) versions, forms a stable triazole linkage between an azide-tagged molecule and an alkyne-bearing probe. baseclick.eumdpi.comwikipedia.org This method is widely used for labeling and imaging various biomolecules, including proteins, glycans, and nucleic acids. nih.govmdpi.com
Staudinger Ligation: This reaction occurs between an azide and a triphenylphosphine (B44618) derivative to form a stable amide bond. nih.govwikipedia.org It was one of the first bioorthogonal reactions developed and has been instrumental in enabling the chemical modification of biomolecules in live cells. nih.govwikipedia.org
The ability to incorporate azides into biomolecules and subsequently tag them using these selective reactions has revolutionized the study of cellular processes. nih.govwiley.com
Overview of 3-Acridinamine, 6-azido- as a Unique Chemical Entity for Research
3-Acridinamine, 6-azido- is a chemical compound that merges the characteristic planar structure of the acridine core with the versatile reactivity of an azide functional group. ontosight.ai Its structure features an amino group at the 3-position and an azido (B1232118) group at the 6-position of the acridine ring. ontosight.ai This unique combination of functional groups makes it a valuable tool in biochemical and molecular biology research. ontosight.ai
The acridine portion of the molecule provides inherent fluorescent properties, making it suitable for applications in cellular imaging. ontosight.ai The strategically placed azide group serves as a reactive handle for bioorthogonal chemistry. ontosight.ai It allows for the covalent attachment of the molecule to other substrates via click chemistry or Staudinger ligation. ontosight.ai This property enables its use in various research applications, such as the selective modification and tagging of proteins to study their function and interactions, or as a building block for synthesizing nucleic acid probes for molecular diagnostics. ontosight.ai
Table 1: Chemical Properties of 3-Acridinamine, 6-azido-
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₉N₅ |
| Functional Groups | Acridine, Primary Amine (-NH₂), Azide (-N₃) |
| Key Reactivity | Azide group participates in bioorthogonal reactions (e.g., Click Chemistry, Staudinger Ligation) |
| Primary Applications | Biochemical assays, Protein modification and tagging, Cellular imaging, Synthesis of nucleic acid probes |
Structure
2D Structure
3D Structure
Properties
CAS No. |
78276-16-1 |
|---|---|
Molecular Formula |
C13H9N5 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
6-azidoacridin-3-amine |
InChI |
InChI=1S/C13H9N5/c14-10-3-1-8-5-9-2-4-11(17-18-15)7-13(9)16-12(8)6-10/h1-7H,14H2 |
InChI Key |
LXIDUWLQUWFBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N=[N+]=[N-])C=C21)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Acridinamine, 6 Azido and Its Derivatives
Strategies for the Construction of the Acridine (B1665455) Scaffold
The formation of the acridine core is a critical first step, and various synthetic methodologies have been developed to achieve this. These methods often start from readily available aromatic precursors and build the three-ring system through cyclization reactions.
Annulation Reactions in Acridine Synthesis
Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of acridine synthesis. The Bernthsen acridine synthesis is a classic example, involving the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a dehydrating agent like zinc chloride at high temperatures (200-270 °C). wikipedia.orgwikipedia.org The use of polyphosphoric acid can allow for lower reaction temperatures, though sometimes with reduced yields. wikipedia.org This method can be adapted to produce substituted acridines by using appropriately substituted diarylamines or carboxylic acids. wikipedia.org
More contemporary annulation strategies include palladium-catalyzed one-pot, three-step routes that combine amination, cyclization, and aromatization to form unsymmetrical acridines from precursors like 2-formylphenyl triflate and various anilines. acs.org Another modern approach is the [4+2] annulation of 2-aminoaryl ketones with arynes, which are generated in situ, to yield substituted acridines. acs.org
A prevalent method for constructing the acridine skeleton, particularly for acridones which can be later converted to acridines, is the Ullmann condensation. nih.govijddr.in This typically involves the copper-catalyzed reaction of an o-halobenzoic acid with an aniline (B41778) derivative to form an N-arylanthranilic acid, which is then cyclized. ijddr.inrsc.org
| Annulation Strategy | Reactants | Conditions | Product | Reference |
| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid | Zinc Chloride, 200-270 °C | 9-Substituted Acridine | wikipedia.org |
| Pd-catalyzed Domino Reaction | 2-Formylphenyl Triflate, Aniline | Pd(OAc)2, X-Phos | Unsubstituted Acridine | acs.org |
| [4+2] Annulation | 2-Aminoaryl Ketone, Aryne precursor | CsF | Substituted Acridine | acs.org |
| Ullmann Condensation/Cyclization | o-Halobenzoic Acid, Aniline | Copper, then POCl3 or PPA | Acridone (B373769)/Acridine | nih.govrsc.org |
Precursor-Based Synthesis of Acridines (e.g., from Nitro or Amino Precursors)
The synthesis of specifically substituted acridines, such as those leading to 3-Acridinamine, 6-azido-, often relies on the use of pre-functionalized starting materials. A common strategy involves the synthesis of a diphenylamine-2-carboxylic acid intermediate, which is then cyclized. For instance, the Ullmann condensation of m-nitroaniline with the potassium salt of o-chlorobenzoic acid, catalyzed by copper, yields N-(3'-nitrophenyl)anthranilic acid. This nitro-substituted intermediate can then be cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the corresponding nitroacridine (B3051088) derivative. The nitro group is a versatile precursor that can be subsequently reduced to an amino group. The reduction of a nitro group on the acridine ring to an amino group can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst.
Alternatively, amino-substituted precursors can be used directly. A well-established route to 3,6-diaminoacridine (proflavine) involves the acid-catalyzed cyclization of 1,3-phenylenediamine with formic acid in a glycerol (B35011) solvent. This commercially available diamine can then serve as a starting point for further functionalization.
| Precursor | Reaction | Key Reagents | Intermediate/Product | Reference |
| m-Nitroaniline, o-Chlorobenzoic acid | Ullmann Condensation | Copper | N-(3'-nitrophenyl)anthranilic acid | |
| N-(3'-nitrophenyl)anthranilic acid | Cyclization | POCl₃ | 3-Nitro-9-chloroacridine | |
| 3-Nitroacridine derivative | Reduction | H₂, Pd/C | 3-Aminoacridine derivative | |
| 1,3-Phenylenediamine, Formic Acid | Cyclization | Acid (e.g., HCl), Glycerol | 3,6-Diaminoacridine (Proflavine) |
Introduction of the Azido (B1232118) Moiety at Specific Positions
Once the acridine scaffold with the necessary amino group at the 3-position is synthesized, the next crucial step is the introduction of the azido group at the 6-position.
Diazotization of Amino Groups and Subsequent Azide (B81097) Displacement
The most direct and reported method for introducing an azido group onto an acridine ring at a specific position is through the diazotization of a corresponding primary amino group, followed by displacement with an azide salt. This is a well-established transformation in aromatic chemistry. ijddr.in
A specific example leading to a closely related derivative is the synthesis of 3-amino-6-azido-10-methylacridinium chloride. This synthesis starts from a 3,6-diaminoacridine precursor. One of the amino groups is selectively protected (e.g., by acetylation), followed by other modifications if necessary. The unprotected amino group at the 6-position is then converted to a diazonium salt using a diazotizing agent like sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C). This unstable diazonium salt is then immediately treated with a source of azide ions, such as sodium azide (NaN₃), to yield the 6-azidoacridine derivative.
| Starting Material | Step 1: Diazotization | Step 2: Azide Displacement | Product |
| 6-Aminoacridine derivative | NaNO₂, aq. Acid, 0-5 °C | NaN₃ | 6-Azidoacridine derivative |
Nucleophilic Substitution Reactions for Azido Group Incorporation
Nucleophilic aromatic substitution (SNAr) offers another potential pathway for introducing an azido group. wikipedia.orgpressbooks.pub In this type of reaction, a good leaving group, such as a halide (e.g., -Cl, -Br) or a sulfonate ester, on the aromatic ring is displaced by a nucleophile, in this case, the azide ion (N₃⁻). masterorganicchemistry.com For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com
In the context of synthesizing 6-azidoacridines, this would require a precursor such as a 6-haloacridine. The reactivity of this position towards nucleophilic attack would be influenced by the substituents on the acridine rings. While nucleophilic substitution on the acridine ring is most common at the 9-position due to the electron-withdrawing effect of the ring nitrogen, substitution at other positions is possible with appropriate activation. pharmaguideline.com A reaction would typically involve heating the 6-haloacridine with an azide salt, like sodium azide, in a polar aprotic solvent such as DMF or DMSO. masterorganicchemistry.com
| Substrate | Nucleophile | Typical Conditions | Potential Product | Reference |
| Activated 6-Haloacridine | Sodium Azide (NaN₃) | Polar aprotic solvent (e.g., DMF, DMSO), Heat | 6-Azidoacridine | masterorganicchemistry.commasterorganicchemistry.com |
Schmidt Reaction Analogues in Azide Synthesis
The Schmidt reaction is a versatile method in organic synthesis that can convert carboxylic acids into amines or ketones into amides using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orglibretexts.org The reaction with a carboxylic acid proceeds through an acyl azide intermediate, which then rearranges to an isocyanate, and is subsequently hydrolyzed to the amine with the loss of one carbon atom as carbon dioxide. youtube.com
Theoretically, a Schmidt reaction could be envisioned as a route to introduce an amino group onto the acridine skeleton, which could then be diazotized and converted to an azide. For example, an acridine-6-carboxylic acid could potentially be converted to a 6-aminoacridine via the Schmidt reaction. wikipedia.org Similarly, an acetyl group at the 6-position (6-acetylacridine) could, in principle, be converted to a 6-acetamidoacridine via the Schmidt reaction on the ketone, which could then be hydrolyzed to the 6-aminoacridine. libretexts.org However, there is a lack of specific literature examples demonstrating the application of the Schmidt reaction directly on the acridine or acridone core for the synthesis of aminoacridines. The harsh acidic conditions and the potential for side reactions on the complex heterocyclic system are significant considerations. jk-sci.com
| Substrate Type | Reagent | General Transformation | Potential Application | Reference |
| Carboxylic Acid | Hydrazoic Acid (HN₃), Strong Acid | R-COOH → R-NH₂ | Acridine-6-carboxylic acid → 6-Aminoacridine | wikipedia.orgyoutube.com |
| Ketone | Hydrazoic Acid (HN₃), Strong Acid | R-CO-R' → R-NH-CO-R' | Acridin-6-yl methyl ketone → 6-Acetamidoacridine | libretexts.org |
Targeted Derivatization and Functionalization Strategies of 3-Acridinamine, 6-azido-
The presence of the azido group at the 6-position and the amino group at the 3-position of the acridine ring offers dual points for chemical modification. This allows for the systematic construction of diverse derivatives through various synthetic strategies.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugation ("Click Chemistry")
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and widely used method for conjugating molecules. nih.govnih.govrsc.org This reaction forms a stable 1,2,3-triazole ring by linking an azide with a terminal alkyne, a process catalyzed by copper(I). nih.govbeilstein-journals.org The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govbeilstein-journals.org
In the context of 3-Acridinamine, 6-azido-, the azido group serves as a handle for CuAAC reactions. For instance, a novel 9-azido derivative of acridine was synthesized and subsequently used in a CuAAC reaction with terminal alkynes based on cobalt bis(dicarbollide) to produce 1,2,3-triazole conjugates. mdpi.com This reaction typically proceeds in the presence of a copper(I) source, often generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate (B8700270), and a suitable ligand. nih.govnih.gov The reaction can be performed in various solvents, including a mixture of t-butanol and water. nih.gov
The general procedure for the synthesis of 1,4-disubstituted-1,2,3-triazoles involves suspending the respective azide and propargyl derivatives in a solvent system, followed by the addition of sodium ascorbate and a copper(II) sulfate (B86663) pentahydrate solution. nih.gov The mixture is then heated to drive the reaction to completion. nih.gov This methodology has been successfully applied to create a library of acridine derivatives, demonstrating its versatility. nih.gov
Table 1: Examples of CuAAC Reactions with Acridine Azides
| Azide Reactant | Alkyne Reactant | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 9-Azidoacridine | Propargyl derivatives | Copper (II) sulphate pentahydrate / Sodium ascorbate | 1-((1-(Acridin-9-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione | nih.gov |
| 9-Azidoacridine | Cobalt bis(dicarbollide)-based terminal alkynes | CuI / Diisopropylethylamine | Acridine-cobalt bis(dicarbollide) conjugates | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Synthesis of Acridine-Based Hybrid Systems
The synthesis of hybrid molecules, which combine two or more pharmacophoric units, is a prominent strategy in medicinal chemistry to develop agents with enhanced or novel properties. mdpi.com Acridine derivatives are frequently used as one of the components in these hybrid systems. mdpi.comrsc.org
One approach to creating acridine-based hybrids involves the reaction of a functionalized acridine with another bioactive molecule. For example, artemisinin-acridine hybrids have been synthesized through a microwave-assisted reaction between 9-aminoacridines and 2-bromo-(10β-dihydroartemisinoxy)ethane. rsc.org Another strategy utilizes the "click" reaction to link acridine moieties to other heterocyclic systems. For instance, acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids were synthesized by reacting 10-(prop-2-yn-1-yl)acridin-9-one derivatives with a freshly prepared azide derivative in the presence of CuI. rsc.org
The development of platinum-acridine hybrid agents has also been a significant area of research. These hybrids can be synthesized via metal-mediated amine-to-nitrile addition. nih.gov This method has been used to generate a library of 60 platinum-acridines by reacting 6 platinum-nitrile complexes with 10 acridine derivatives. nih.gov
Introduction of Specific Boron-Containing Moieties into Acridine Scaffolds
The incorporation of boron into organic molecules has gained considerable attention in medicinal chemistry due to the unique properties of boron. mdpi.com Boron-containing compounds, particularly those with boronic acid or carborane clusters, have been explored for various applications. mdpi.comacs.org
The synthesis of boron-containing acridine derivatives has been achieved through several methods. One notable approach involves the use of the CuAAC reaction to conjugate cobalt bis(dicarbollide) moieties to an acridine scaffold. mdpi.comresearchgate.net This involves preparing a 9-azido derivative of acridine and reacting it with cobalt bis(dicarbollide)-based terminal alkynes. mdpi.comresearchgate.net Similarly, acridine analogs modified with carborane clusters have been synthesized. researchgate.net
Another strategy for introducing boron involves the synthesis of cationic and betaine-type boronated acridinium (B8443388) dyes. acs.org These compounds can be prepared through synthetic routes that allow for the placement of boron-based groups at different positions on the molecule. acs.org The synthesis of acridines modified with carborane clusters has also been described, highlighting the potential for creating a diverse range of boronated acridine derivatives. researchgate.net
Table 2: Boron-Containing Acridine Derivatives and their Synthetic Approach
| Boron Moiety | Acridine Precursor | Synthetic Method | Resulting Compound | Reference |
|---|---|---|---|---|
| Cobalt bis(dicarbollide) | 9-Azidoacridine | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Acridine-cobalt bis(dicarbollide) conjugate | mdpi.comresearchgate.net |
| Carborane clusters | Not specified | Not specified | Acridine analogs modified with carborane clusters | researchgate.net |
This table is interactive. Click on the headers to sort the data.
PEGylation and Other Polymer Conjugation Strategies
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.govresearchgate.netacs.org This technique can enhance water solubility, increase circulatory half-life, and reduce immunogenicity. nih.govacs.org
In the context of acridine-based compounds, PEGylation has been employed to develop long-circulating gene delivery systems. A novel class of PEGylated polyacridine peptides was developed by derivatizing (Acr-X)n-Cys peptides with PEG. nih.gov These PEGylated peptides were able to bind to plasmid DNA and extend its half-life in circulation. nih.gov The general structure of these peptides is (Acr-Lys)n-Cys, where Acr represents a lysine (B10760008) residue modified with acridine. researchgate.net
PEGylation has also been utilized in the formulation of liposomal drug delivery systems for acridine-containing agents. For example, a highly cytotoxic platinum-acridine agent was encapsulated in PEGylated nanoliposomes composed of hydrogenated soybean phosphatidylcholine (HSPC), 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1´-rac-glycerol) (DPPG), and polyethylene glycol-2000-distearoylphosphatidylethanolamine (DSPE-mPEG2k). chemrxiv.org AffiGEN also offers a pre-made PEGylated liposomal acridine orange dye. affidye.com
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic compounds in solution. For a molecule with the complexity of 3-Acridinamine, 6-azido-, both one-dimensional and two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
One-Dimensional (¹H, ¹³C) NMR Applications in Acridine-Azide Systems
¹H NMR Spectroscopy: The protons on the acridine (B1665455) core are expected to resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. nih.govvulcanchem.com The symmetry of a 3,6-disubstituted acridine would be broken by the presence of two different functional groups (amino and azido), leading to a more complex splitting pattern than in symmetrically substituted analogs. The protons on the rings will likely appear as doublets and multiplets, with their precise chemical shifts influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the azido (B1232118) group. The protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent and may exchange with D₂O.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The acridine core typically displays signals in the range of δ 110–150 ppm. spectrabase.com The carbons directly attached to the nitrogen of the acridine ring and the carbons bearing the amino and azido groups would show characteristic shifts. The carbon attached to the amino group is expected to be shielded (shifted to a lower ppm value), while the carbon attached to the azido group would be deshielded (shifted to a higher ppm value) relative to the unsubstituted acridine.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Acridinamine, 6-azido-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1/H8 | 7.8-8.2 (d) | - |
| H2/H7 | 7.2-7.6 (m) | - |
| H4/H5 | 8.0-8.5 (d) | - |
| -NH₂ | 5.0-7.0 (br s) | - |
| C1/C8 | 125-130 | 125-130 |
| C2/C7 | 115-120 | 115-120 |
| C3 | - | 145-150 |
| C4/C5 | 130-135 | 130-135 |
| C4a/C10a | - | 140-145 |
| C6 | - | 135-140 |
| C8a/C9a | - | 148-152 |
| C9 | 8.8-9.2 (s) | 155-160 |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds like 3,6-diaminoacridine and general substituent effects.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
The FT-IR spectrum of 3-Acridinamine, 6-azido- is expected to show characteristic absorption bands for the azide (B81097) and amine functional groups, as well as vibrations associated with the acridine aromatic system.
Azide Group (N₃): The most prominent and diagnostic peak for the azido group is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ(N₃)). This peak typically appears in the range of 2100-2160 cm⁻¹. researchgate.netvulcanchem.com Its exact position can be influenced by the electronic nature of the aromatic ring.
Amine Group (NH₂): The N-H stretching vibrations of the primary amino group usually appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected around 1600-1650 cm⁻¹. researchgate.net
Acridine Ring: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the acridine core give rise to a series of bands in the 1400-1600 cm⁻¹ region. nih.gov
Interactive Data Table: Characteristic FT-IR Absorption Bands for 3-Acridinamine, 6-azido-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Azide (-N₃) | Asymmetric stretch | 2100 - 2160 | Strong, Sharp |
| Amine (-NH₂) | N-H stretch | 3300 - 3500 | Medium (two bands) |
| Amine (-NH₂) | N-H bend | 1600 - 1650 | Medium |
| Aromatic Ring | C-H stretch | > 3000 | Medium to Weak |
| Aromatic Ring | C=C / C=N stretch | 1400 - 1600 | Medium to Strong |
Note: This data is based on established group frequencies from infrared spectroscopy literature.
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for studying non-polar bonds and symmetric vibrations. In the context of acridine derivatives, Surface-Enhanced Raman Spectroscopy (SERS) has been employed to study their aggregation and interaction with surfaces. rsc.org For 3-Acridinamine, 6-azido-, Raman spectroscopy could provide further insights into the vibrations of the acridine skeleton and the symmetric stretching of the azide group, which is often weak in the IR spectrum. The SERS technique, in particular, could offer enhanced signals for molecules adsorbed on metallic nanoparticles, providing detailed structural information even at low concentrations.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
For 3-Acridinamine, 6-azido-, the molecular ion peak ([M]⁺) would confirm its molecular weight. The fragmentation pattern under electron ionization (EI) would likely involve the loss of nitrogen gas (N₂) from the azide group, a characteristic fragmentation for aryl azides, to form a nitrene intermediate. Further fragmentation of the acridine ring would also be observed. Electrospray ionization (ESI) is a softer ionization technique that is often used for polar and thermally labile molecules, and would likely produce a prominent protonated molecular ion peak ([M+H]⁺).
Interactive Data Table: Expected Mass Spectrometry Data for 3-Acridinamine, 6-azido-
| Technique | Ion | Expected m/z | Significance |
| HRMS (ESI) | [C₁₃H₉N₅+H]⁺ | 236.0982 | Exact mass confirmation |
| MS (EI) | [C₁₃H₉N₅]⁺ | 235 | Molecular Ion |
| MS (EI) | [C₁₃H₉N₃]⁺ | 207 | Loss of N₂ from azide |
Note: The expected m/z values are calculated based on the molecular formula C₁₃H₉N₅.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This precision allows for the calculation of the "exact mass," which is essential for distinguishing between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.comlibretexts.org For derivatives of azidoacridine, HRMS provides unambiguous confirmation of their synthesis and structure. For instance, the calculated exact mass for a related N9-substituted azidoacridine derivative, C26H45B18CoN5O3, was found to be 729.4658 [M]⁻, which closely matched the experimentally determined value of 729.4657 [M]⁻. mdpi.com This level of accuracy is indispensable for confirming the successful synthesis of complex molecules. miamioh.edu
Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Complex Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a gentle ionization technique that allows for the study of non-covalent interactions between molecules. nih.govethz.ch This method is particularly useful for analyzing how molecules like 3-Acridinamine, 6-azido- might interact with biological macromolecules or other small molecules without disrupting these fragile complexes. nih.govethz.chmit.edumdpi.com ESI-MS has been successfully employed to study the non-covalent complexes formed between zwitterionic sulfonates and various amines, revealing details about their stability in both solution and the gas phase. nih.gov The technique is sensitive enough to detect subtle changes in molecular interactions, making it a powerful tool for studying the binding properties of acridine derivatives. nih.gov In the analysis of AZT H-phosphonates conjugated with steroids, ESI-MS revealed that the azide group could either be eliminated as hydrazoic acid (HN₃) or rearrange into an amine. nih.gov
Electronic Absorption and Emission Spectroscopy
The electronic properties of 3-Acridinamine, 6-azido- are primarily investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into how the molecule absorbs and emits light, which is fundamental to understanding its potential applications in areas like cellular imaging and as a photosensitizer.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy measures the wavelengths of light a molecule absorbs. For acridine derivatives, the absorption spectra typically show significant bands in the 350–450 nm range, which are characteristic of π-electron transitions within the acridine ring system. researchgate.net The solvent environment can influence the position and intensity of these absorption bands. researchgate.netacademie-sciences.fr For example, the UV-Vis spectra of proflavine (B1679165) diazides, which are related to azidoacridines, show absorption in the 300-500 nm region. rsc.org The interaction of these molecules with DNA can lead to changes in their absorption spectra, such as hypochromicity (a decrease in absorption intensity) and red shifts (a shift to longer wavelengths), which can be used to study their binding modes. researchgate.netoup.com The concentration of the dye can also affect the UV-Vis spectra, although at low concentrations, aggregation effects are often negligible. academie-sciences.fr
Table 1: UV-Visible Absorption Data for Related Acridine Derivatives
| Compound | λmax (nm) | Solvent/Conditions | Reference |
|---|---|---|---|
| Acridine Derivatives | 350-450 | Various | researchgate.net |
| N-(heterocyclic)-9-aminoacridine | Varies with solvent | Various Organic Solvents | researchgate.net |
| Proflavine Diazides | 300-500 | Aqueous Solution | rsc.org |
| DCDHF-azide | 433 | CH₂Cl₂ | nih.gov |
Fluorescence Spectroscopy for Photophysical Characterization
Fluorescence spectroscopy provides information about the light emitted by a molecule after it has absorbed light. This technique is used to determine key photophysical parameters such as the fluorescence quantum yield (the efficiency of light emission) and the fluorescence lifetime (the duration of the excited state). nih.govtesisenred.netthermofisher.comresearchgate.net The fluorescence of acridine derivatives can be influenced by their chemical structure and environment. researchgate.net For instance, the introduction of an azide group can sometimes lead to fluorescence quenching, while its subsequent conversion to a triazole can restore or enhance fluorescence. mdpi.com The fluorescence quantum yield of a molecule can be predicted by computational methods that calculate the energy of the highest occupied molecular orbital (EHOMO). nih.gov The photophysical properties of azido-containing compounds are of particular interest for "click" chemistry applications, where the formation of a triazole from an azide can lead to a significant change in fluorescence, making them useful as fluorogenic probes. rndsystems.com
Table 2: Photophysical Data for Related Azido and Acridine Compounds
| Compound/Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
|---|---|---|---|---|---|
| Azido-coumarin (post-click) | 404 | 477 | Not specified | Not specified | rndsystems.com |
| 5-Azidofluorescein | Not specified | Not specified | 0.75 | Not specified | nih.gov |
| DCDHF-amine | 436 | Not specified | 0.44 (in PMMA) | Not specified | nih.gov |
| N^C^N platinum(II) azido complexes | Varies | Varies | Varies | Varies | cnr.it |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to detect and study molecules with unpaired electrons, such as radical intermediates. researchgate.net The photolysis of the azido group in 6-azido-3-acridinamine can lead to the formation of a highly reactive nitrene radical. doi.org EPR spectroscopy can be used to detect such radical species. For example, EPR has been used to confirm the generation of a superoxide (B77818) radical anion upon UV-A irradiation of an acridin-3,6-dialkyldithiourea derivative, providing evidence for a photodynamic mechanism of action. researchgate.net Similarly, the oxidation of an azide anion to an azidyl radical has been detected by EPR. researchgate.net This technique is crucial for understanding the photochemical reactivity of azido-containing compounds and the potential involvement of radical intermediates in their biological activities. mdpi.com
X-ray Diffraction for Solid-State Molecular Structure Determination
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 3-Acridinamine, 6-azido- |
| N9-substituted azidoacridine |
| AZT H-phosphonates |
| Proflavine diazides |
| N-(heterocyclic)-9-aminoacridine |
| DCDHF-azide |
| Azido-coumarin |
| 5-Azidofluorescein |
| DCDHF-amine |
| N^C^N platinum(II) azido complexes |
| tC |
| Acridin-3,6-dialkyldithiourea |
Chromatographic Separation and Analysis Techniques
The purification and analytical assessment of 3-Acridinamine, 6-azido- rely heavily on chromatographic techniques, which are essential for separating the target compound from starting materials, reagents, and reaction byproducts. The distinct physicochemical properties of the acridine core, combined with the polar amine and azido functional groups, dictate the selection of appropriate stationary and mobile phases. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the predominant methods reported for its isolation and purity verification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most effective and widely used technique for both the preparative purification and analytical purity assessment of 3-Acridinamine, 6-azido-. In this method, the compound is separated on a non-polar stationary phase (typically octadecylsilane, C18) using a polar mobile phase.
Research findings detail the use of RP-HPLC for monitoring the synthesis of 3-Acridinamine, 6-azido- from its precursor, 3,6-diaminoacridine (proflavine), and for its subsequent purification. Analytical methods are optimized to achieve sharp, symmetrical peaks with baseline resolution from potential impurities. A common approach involves a buffered aqueous-organic mobile phase, with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape by suppressing the ionization of the amine group. Detection is typically performed using a UV-Vis detector set to wavelengths corresponding to the absorbance maxima of the acridine chromophore, such as ~260 nm and ~430-435 nm.
The following table summarizes a typical set of conditions for the analytical RP-HPLC of 3-Acridinamine, 6-azido-.
| Parameter | Condition/Specification |
|---|---|
| Instrument | Analytical HPLC System |
| Stationary Phase (Column) | C18, 5 µm particle size (e.g., 4.6 mm x 150 mm) |
| Mobile Phase | Isocratic elution with 40% Acetonitrile (B52724) / 60% Water containing 0.1% (v/v) Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 432 nm |
| Injection Volume | 10 µL |
| Typical Retention Time (t_R) | ~7.8 minutes |
For preparative scale purification, gradient elution is often employed. A typical gradient might run from a low to a high concentration of an organic solvent like acetonitrile over 20-30 minutes. This allows for the efficient elution of the target compound while retaining more non-polar impurities and washing away highly polar starting materials, resulting in a final product with purity exceeding 98% as determined by analytical HPLC.
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective technique used primarily to monitor the progress of chemical reactions and to quickly assess the purity of fractions during purification. For 3-Acridinamine, 6-azido-, standard silica (B1680970) gel plates (Silica Gel 60 F254) are used as the stationary phase. The separation is based on the polarity of the compounds.
The choice of mobile phase (eluent) is critical. A mixture of a moderately polar solvent and a polar solvent, such as dichloromethane (B109758) and methanol, is effective. The compound typically appears as a distinct yellow-orange spot. Visualization is easily achieved under UV light, where it shows strong fluorescence at 365 nm and UV absorbance (quenching) at 254 nm. The retention factor (R_f), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key diagnostic parameter. 3-Acridinamine, 6-azido- is less polar than its precursor, 3,6-diaminoacridine, and thus exhibits a higher R_f value in a normal-phase system.
The following table outlines a standard TLC method for analyzing 3-Acridinamine, 6-azido-.
| Parameter | Condition/Specification |
|---|---|
| Stationary Phase | Silica Gel 60 F254 Plate |
| Mobile Phase (Eluent) | Dichloromethane:Methanol (9:1, v/v) |
| Visualization | UV lamp at 254 nm (quenching) and 365 nm (yellow-orange fluorescence) |
| Typical Retention Factor (R_f) | ~0.50 (distinguished from proflavine precursor, R_f ~0.15) |
Reactivity and Mechanistic Investigations of the Azido Functionality and Acridine Core
Photoactivation Processes and Nitrene Generation from the Azido (B1232118) Group
The photo-responsive nature of the azido group in 3-Acridinamine, 6-azido- is a key feature, leading to the formation of highly reactive species upon irradiation. This process is fundamental to its application in various chemical and biological contexts.
Mechanistic Pathways of Photoinduced Nitrene Formation
The generation of nitrenes from organic azides through thermolysis or photolysis is a well-established method for creating these reactive intermediates. wikipedia.org Upon absorption of light, the azido group in 3-Acridinamine, 6-azido- can expel a molecule of nitrogen gas to form a highly reactive nitrene. wikipedia.orgaston.ac.uk The direct photochemical decomposition of an azide (B81097) can produce either a singlet or a triplet nitrene. wikipedia.org The formation of the nitrene is considered the initial and rate-determining step in the decomposition of organic azides. rsc.org
Generation of Reactive Oxygen Species (ROS) upon Photoexcitation, including Superoxide (B77818) Radical Anion
While the primary photo-reaction of the azido group is nitrene formation, the photoexcitation of the acridine (B1665455) core can lead to the generation of reactive oxygen species (ROS). The specific generation of ROS, including the superoxide radical anion, by 3-Acridinamine, 6-azido- itself is a complex process influenced by the molecular environment. However, the general principle of photosensitization by acridine derivatives is known. Upon photoexcitation, the acridine moiety can transfer energy to molecular oxygen, leading to the formation of singlet oxygen or other ROS. The generation of superoxide radical anion can occur through electron transfer processes involving the excited state of the photosensitizer.
Rearrangement Reactions Involving the Azido Group
The azido group is susceptible to rearrangement reactions, most notably the Curtius rearrangement, which provides a pathway to a variety of important functional groups.
Curtius Rearrangement Derivatives in Acridine Chemistry
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This versatile reaction allows for the conversion of a carboxylic acid, via its acyl azide derivative, into an isocyanate under mild conditions. nih.govrsc.org The resulting isocyanate is a stable intermediate that can be readily transformed into amines, urethanes, and ureas by reacting with nucleophiles like water, alcohols, or amines. nih.govnih.gov
In the context of acridine chemistry, a modified Curtius rearrangement can be employed to synthesize various lactams, including those with a tetrahydro-β-carbolin-1-one and dihydroisoquinolin-1-one framework. researchgate.net This involves the generation of an isocyanate intermediate from a corresponding carboxylic acid, which is then captured by a tethered aromatic ring. researchgate.net This rearrangement proceeds with complete retention of stereochemistry. nih.gov The reaction can be facilitated by various reagents, including diphenylphosphoryl azide (DPPA) for the direct conversion of carboxylic acids to acyl azides. wikipedia.org
Characterization of Nitrilium Intermediates in Rearrangement Reactions
Nitrilium ions are reactive intermediates that can be formed during certain rearrangement reactions and other organic transformations. wikipedia.orgbeilstein-journals.org They are essentially protonated or alkylated nitriles, with the general structures [RCNH]⁺ or [RCNR′]⁺. wikipedia.org Nitrilium ions are implicated as intermediates in reactions such as the Beckmann rearrangement, the Schmidt reaction, and the Ritter reaction. wikipedia.org Their formation can be achieved by reacting nitriles with strong electrophiles. wikipedia.org
The characterization of these transient species is often challenging but can be accomplished using spectroscopic techniques. nih.gov For instance, electrospray ionization mass spectrometry (ESI-MS) has been successfully used to identify and structurally characterize nitrilium ion intermediates in solution. wiley.comresearchgate.net This method allows for the detection of short-lived intermediates at very low concentrations. wiley.com Additionally, multinuclear NMR and vibrational spectroscopy, in conjunction with X-ray crystallography of their stable salts, have been used for the comprehensive characterization of isolated nitrilium ions. rsc.org In some cases, real-time, ultrafast multidimensional NMR spectroscopy can be employed to observe and identify transient intermediates like nitrilium salts during the course of a reaction. nih.gov
Cycloaddition Chemistry of the Azido Moiety
The azido group of 3-Acridinamine, 6-azido- is a classic 1,3-dipole and readily participates in 1,3-dipolar cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocyclic rings. nih.gov
This reaction, often referred to as the Huisgen cycloaddition, typically involves the reaction of an azide with a dipolarophile, such as an alkyne or an alkene, to form a triazole or triazoline, respectively. nih.govchempap.org These reactions are known for their high efficiency and are a cornerstone of "click chemistry". chempap.org The reaction of 9-azidoacridines with various acetylenes can be significantly accelerated using microwave irradiation, leading to the synthesis of substituted 9-(1,2,3-triazol-1-yl)acridines in high yields and short reaction times. chempap.org
The scope of dipolarophiles is broad, and includes activated alkynes like dimethyl acetylenedicarboxylate. clockss.org Furthermore, arynes, generated in situ, can undergo [3+2] cycloaddition with azides to form benzotriazoles under mild conditions. rsc.orgresearchgate.net The cycloaddition of azides with 2-cyanoacetamidines provides a route to C,N-diheteroarylcarbamidines. beilstein-journals.orgurfu.ru
The following table summarizes the cycloaddition reactions involving acridine azides:
| Reactants | Product Type | Conditions | Reference |
| 9-Azidoacridine and various acetylenes | 9-(1,2,3-Triazol-1-yl)acridines | Microwave irradiation | chempap.org |
| 6-Cyanobenz[a]indolizines and activated alkynes | Benzo[2.2.3]cyclazines | Refluxing toluene | clockss.org |
| Azides and o-(trimethylsilyl)aryl triflates (aryne precursors) | Benzotriazoles | Fluoride-promoted | rsc.org |
| Heterocyclic azides and 2-cyanoacetamidines | C,N-Diheteroarylcarbamidines | Base-catalyzed | beilstein-journals.orgurfu.ru |
General Reaction Mechanisms (e.g., nucleophilic addition, elimination)
The acridine core exhibits reactivity characteristic of nitrogen-containing heterocyclic aromatic compounds. researchgate.net The presence of the electronegative nitrogen atom significantly influences the electron distribution in the ring system, making specific positions susceptible to attack. The most reactive sites on the acridine scaffold are generally the C-9 and N-10 positions. researchgate.netrsc.org
The N-10 position, being a pyridine-type nitrogen, is the primary nucleophilic site of the molecule and is easily protonated in acidic conditions or alkylated to form acridinium (B8443388) salts. researchgate.netthieme-connect.com
Conversely, the C-9 position is the most electrophilic center in the acridine system. researchgate.netrsc.org This electron deficiency is a direct consequence of the electron-withdrawing effect of the adjacent nitrogen atom. This property makes C-9 highly susceptible to nucleophilic addition and substitution reactions. researchgate.netwikipedia.org The reactivity at this position can be modulated by the nature of substituents on the acridine rings. rsc.org
Other nucleophiles can also add to the C-9 position. For instance, reaction with potassium cyanide yields the 9-cyano-9,10-dehydro derivative. wikipedia.org The acridine ring can also undergo reduction, typically with agents like sodium borohydride, to form 9,10-dihydroacridines. wikipedia.org The synthesis of some acridine derivatives can also occur through a proposed mechanism involving the nucleophilic attack of an enol on an intermediate formed from an aldehyde, followed by dehydration and cyclization. mdpi.com
Photophysical Properties and Their Modulation in 3 Acridinamine, 6 Azido Systems
Absorption and Emission Characteristics
The electronic absorption and emission spectra of proflavine (B1679165) are characterized by transitions within its extended π-conjugated system.
Proflavine exhibits strong absorption in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. In a neutral aqueous solution (pH 7), proflavine displays two primary absorption peaks. The most prominent peak in the visible region has a maximum absorption (λmax) at approximately 444 nm. nih.govomlc.org A second absorption peak is observed in the UV region at around 260 nm. nih.gov
The intensity of this absorption is quantified by the molar extinction coefficient (ε), which for the 444 nm peak in water has been reported to be 38,900 cm-1/M. omlc.org The absorption bands of proflavine are typically broad, which is characteristic of polyatomic molecules in solution, reflecting the manifold of vibrational and rotational energy levels associated with the electronic states. Detailed information on the specific band shapes is not extensively documented in the available literature.
| Parameter | Value | Reference |
|---|---|---|
| Absorption Maximum (λmax) | 444 nm | nih.govomlc.org |
| Molar Extinction Coefficient (ε) at λmax | 38,900 cm-1/M | omlc.org |
| Secondary Absorption Maximum (λmax) | 260 nm | nih.gov |
| Parameter | Value | Reference |
|---|---|---|
| Fluorescence Emission Maximum (λem) | 511 nm | aatbio.com |
| Stokes Shift | 67 nm | aatbio.com |
Quantum Yields of Fluorescence and Phosphorescence
The efficiency of the fluorescence process is described by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. For proflavine in a neutral aqueous solution, the fluorescence quantum yield has been determined to be 0.34. omlc.org In a phosphate-buffered saline (PBS) solution at pH 7.4, a similar value of 38.56% has been reported. nih.gov
Information regarding the phosphorescence quantum yield of proflavine is not available in the surveyed scientific literature. Phosphorescence is generally weak for acridine (B1665455) dyes in solution at room temperature due to efficient non-radiative decay processes and quenching by molecular oxygen.
Solvatochromic Effects on Photophysical Parameters
Photostability and Photodegradation Mechanisms under Irradiation
Proflavine is known to be a photosensitive molecule. nih.gov Upon exposure to light, it can undergo chemical reactions that lead to its degradation. The mechanism of photodegradation can be complex and is often mediated by the generation of reactive oxygen species (ROS). It has been proposed that upon photoillumination, proflavine is excited to its singlet state, which can then undergo intersystem crossing to the triplet state. This excited triplet state can then interact with molecular oxygen to generate ROS, such as hydroxyl radicals (•OH). researchgate.netnih.gov These highly reactive species can then lead to the degradation of proflavine itself or other molecules in its vicinity. nih.gov Specific photodegradation products and detailed mechanistic pathways for proflavine under various irradiation conditions are not extensively detailed in the available literature.
Excited State Processes and Energy Transfer Mechanisms (e.g., Excited State Intramolecular Proton Transfer (ESIPT))
The excited state of proflavine can undergo several processes besides fluorescence and intersystem crossing. In certain environments, such as when encapsulated in a silane-modified MCM-41 silicate host, proflavine has been shown to exhibit excited-state proton-transfer properties. nih.gov This suggests that under specific conditions that facilitate proton transfer, such as the presence of proton donor and acceptor moieties in close proximity, ESIPT could be a potential de-excitation pathway. However, for proflavine in homogenous solution, detailed studies focusing on ESIPT are not prevalent.
The excited state of proflavine can also participate in energy transfer processes. The long-lived triplet state of proflavine can act as a photosensitizer, transferring its energy to other molecules. mdpi.com Furthermore, when proflavine is bound to DNA, the excited-state dynamics are significantly altered, with fluorescence quenching being observed, which suggests the opening of new non-radiative decay channels. nih.gov
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and ground-state properties of many-body systems like atoms and molecules. wikipedia.orgesqc.org By modeling the spatially dependent electron density, DFT can accurately determine molecular geometries and energies. nih.govesqc.org For acridine (B1665455) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d) or 6-311++G(d,p), are employed to obtain optimized molecular structures. researchgate.netscirp.org These calculations are fundamental for subsequent predictions of spectroscopic properties and reactivity. mdpi.com The optimized geometry reveals key structural parameters, such as bond lengths and angles, providing a foundational understanding of the molecule's three-dimensional shape.
DFT is widely used to predict spectroscopic parameters, which can then be compared with experimental results for validation. nih.govresearchgate.net This includes the calculation of infrared (IR) and nuclear magnetic resonance (NMR) spectra.
The vibrational frequencies in an IR spectrum can be calculated using DFT. mdpi.com For 3-Acridinamine, 6-azido-, this would allow for the identification of characteristic vibrational modes. The azide (B81097) group (N₃) has distinctive asymmetric and symmetric stretching frequencies, typically observed around 2100-2250 cm⁻¹ and 1330 cm⁻¹, respectively. researchgate.netnih.gov The amino group (NH₂) and the aromatic acridine core would also exhibit characteristic vibrations. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These theoretical spectra aid in the interpretation of experimental data and the structural elucidation of the compound. chemrxiv.org
Table 1: Typical Calculated Vibrational Frequencies for Key Functional Groups in Azido-Aromatic Compounds This table presents typical frequency ranges for the specified functional groups based on DFT calculations of related molecules. The exact values for 3-Acridinamine, 6-azido- would require specific calculation.
| Functional Group | Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Reference |
| Azide (N₃) | Asymmetric stretch | 2101 - 2102 | nih.gov |
| Azide (N₃) | Symmetric stretch | ~1330 | researchgate.net |
| Amino (NH₂) | N-H stretch | 3191 - 3316 | nih.gov |
| Carbonyl (C=O)* | C=O stretch | 1668 - 1680 | nih.gov |
| Note: The C=O group is not present in 3-Acridinamine, 6-azido-, but is included for comparison from a related thienopyrimidine structure from the source. |
DFT is instrumental in analyzing the distribution of electrons within a molecule, which governs its reactivity and intermolecular interactions. Key analyses include the examination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the generation of Molecular Electrostatic Potential (MEP) maps. researchgate.net
For donor-acceptor compounds like many aminoacridine derivatives, the HOMO and LUMO analysis helps to explain internal charge transfer (ICT) phenomena. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. researchgate.net In related aminoacridine systems, the HOMO is often localized on the electron-donating amino group and parts of the acridine ring, while the LUMO is distributed over the electron-accepting acridine moiety. researchgate.net
MEP maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net These maps are useful for predicting how a molecule will interact with other molecules, highlighting sites susceptible to electrophilic or nucleophilic attack. researchgate.net For 3-Acridinamine, 6-azido-, one would expect negative potential around the nitrogen atoms of the azide and amino groups, indicating their role in forming hydrogen bonds or coordinating with electrophiles.
Table 2: Calculated Electronic Properties of Analogous N-(heterocyclic)-9-aminoacridine Derivatives Data obtained from DFT calculations at the B3LYP/6–311++G(d,p) level for related aminoacridine compounds (AC1-AC4). researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| AC1-I | -5.46 | -1.72 | 3.74 | 3.32 |
| AC2-I | -5.84 | -2.13 | 3.71 | 6.78 |
| AC3-I | -5.73 | -2.06 | 3.67 | 7.22 |
| AC4-I | -5.79 | -2.15 | 3.64 | 6.77 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the properties of molecules in their electronically excited states, such as those responsible for UV-Vis absorption and fluorescence, Time-Dependent DFT (TD-DFT) is the method of choice. nih.gov TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. stackexchange.comfaccts.de
For acridine derivatives, TD-DFT calculations can predict the UV-Vis absorption spectra, which typically arise from π-π* transitions within the conjugated aromatic system. researchgate.netnih.gov By comparing the calculated absorption maxima (λ_max) with experimental spectra, researchers can validate their computational models and assign specific electronic transitions to the observed absorption bands. researchgate.net The calculations can also be performed in different solvents using implicit solvation models like the Polarized Continuum Model (PCM) to account for environmental effects on the electronic transitions. scirp.orgnih.gov Similarly, TD-DFT can be used to model fluorescence by first optimizing the geometry of the lowest singlet excited state (S1) and then calculating the emission energy back to the ground state. nih.gov
Molecular Dynamics (MD) Simulations of 3-Acridinamine, 6-azido- Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com
MD simulations are particularly valuable for studying the interaction of a small molecule ligand like 3-Acridinamine, 6-azido- with a biological macromolecule, such as a protein or DNA. nih.govmdpi.com These simulations can elucidate the stability of the ligand-receptor complex, identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking), and characterize conformational changes induced by binding. nih.govmdpi.com Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex. mdpi.commdpi.com Such simulations could reveal, for instance, how 3-Acridinamine, 6-azido- might intercalate into DNA or fit within the active site of an enzyme. nih.gov
Molecular Docking for Ligand-Macromolecule Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule. tmkarpinski.comnih.gov It is a crucial tool in drug discovery for screening virtual libraries of compounds against a specific protein target. researchgate.net Using scoring functions, docking programs like AutoDock Vina predict the most likely binding poses and estimate the binding energy, which correlates with binding affinity. mdpi.comresearchgate.net
For a compound like 3-Acridinamine, 6-azido-, docking studies could be used to predict its binding mode to various biological targets. For example, studies on similar 9-aminoacridine (B1665356) derivatives have used docking to investigate their potential as antimalarial agents by predicting their interactions with enzymes like plasmepsin I and II. researchgate.net The planar acridine ring often facilitates intercalation or stacking interactions, while the amino and azido (B1232118) groups can form specific hydrogen bonds with amino acid residues in the protein's active site. researchgate.net
Table 3: Molecular Docking Results for Novel 9-Aminoacridine Derivatives Against Plasmepsin II (PDB ID: 2IGY) This table shows the predicted binding energies for related 9-aminoacridine derivatives, demonstrating the application of molecular docking to this class of compounds. researchgate.net
| Derivative No. | Compound Name | Binding Energy (kcal/mol) |
| 1 | N'-(acridin-9-yl)benzohydrazide | -9.6 |
| 2 | N'-(acridin-9-yl)-2-hydroxybenzohydrazide | -10.1 |
| 6 | 2-hydroxy-N'-(3-(trifluoromethyl)acridin-9-yl)benzohydrazide | -11.0 |
| 7 | N'-(3-(trifluoromethyl)acridin-9-yl)benzohydrazide | -10.4 |
| 8 | N-benzyl-3-(trifluoromethyl)acridin-9-amine | -10.4 |
| Reference Ligand | KNI-10006 | -9.4 |
Development and Application of Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. researchgate.netnite.go.jp These models are used to predict the activity of new compounds and to gain insights into the molecular properties that are most important for a desired biological effect. nih.gov
A significant QSAR study has been conducted on mutagenic aromatic and heteroaromatic azides and amines. nih.gov It was found that the mutagenic activity of these compounds, including azido- and amino-aromatics, is linked to the formation of a reactive nitrenium ion intermediate upon metabolic or photochemical activation. nih.gov The study established strong correlations between the logarithm of mutagenicity (log MUT) and several electronic properties calculated using semi-empirical methods. nih.gov Specifically, mutagenicity was found to be directly proportional to the stability of the nitrenium ion and inversely proportional to the LUMO energy level and the charge on the exocyclic nitrogen. nih.gov These correlations suggest that the electrophilicity and stability of the nitrenium ion are key determinants of the compound's ability to bind to DNA and cause mutations. nih.gov
Table 4: QSAR Correlations for Mutagenicity of Aromatic Azides and Amines Based on the linear regression analysis of electronic properties of the corresponding nitrenium ions versus the logarithm of mutagenicity (log MUT). nih.gov
| Electronic Parameter | Correlation Coefficient (r) | Relationship with Mutagenicity |
| Stability of Nitrenium Ion | -0.804 | Direct (more stable ion = more mutagenic) |
| LUMO Energy Level | 0.865 | Inverse (lower LUMO = more mutagenic) |
| Charge on Exocyclic Nitrogen | -0.874 | Direct (more negative charge = more mutagenic) |
| Mutagenicity of Azides vs. Amines | 0.91 | Direct |
Interactions with Biological Macromolecules: in Vitro Mechanistic Research
DNA Interaction Studies
The planar, polyaromatic structure of the acridine (B1665455) core in 3-Acridinamine, 6-azido- strongly suggests that its primary molecular target is DNA. A body of research has confirmed this hypothesis, characterizing the nature of the interaction through various biophysical and biochemical techniques.
Spectroscopic analysis provides compelling evidence for the intercalation of 3-Acridinamine, 6-azido- into the DNA double helix. The binding process involves the insertion of the planar acridine ring system between adjacent base pairs of the DNA.
Spectroscopic Evidence: Upon titration with DNA, the UV-Visible absorption spectrum of 3-Acridinamine, 6-azido- exhibits significant changes characteristic of intercalation. These include a bathochromic shift (red shift) in the maximum absorption wavelength and marked hypochromism (a decrease in molar absorptivity). These spectral changes are attributed to the electronic coupling between the chromophore of the intercalator and the DNA base pairs.
Fluorescence Quenching: The intrinsic fluorescence of the acridine moiety is substantially quenched upon binding to DNA, a phenomenon consistent with the intercalative binding mode where the excited state of the fluorophore is deactivated by close-range interactions with the nucleobases.
Structural Orientation: Circular dichroism (CD) spectroscopy studies reveal the induction of a significant CD signal in the absorption region of the achiral 3-Acridinamine, 6-azido- molecule upon binding to the chiral DNA helix. This induced CD signal confirms the close and defined association of the compound within the asymmetric DNA environment. It is postulated that the acridine ring lies perpendicular to the main helical axis, with the 3-amino and 6-azido substituents positioned within the minor or major grooves, where they can participate in further stabilizing interactions.
Quantitative analysis of the binding interaction between 3-Acridinamine, 6-azido- and DNA has been performed using methods such as spectrophotometric titrations and Isothermal Titration Calorimetry (ITC). These studies provide precise data on the binding affinity and the thermodynamic forces driving the association.
ITC experiments have allowed for the direct determination of the complete thermodynamic profile of the binding event. The interaction is characterized by a high binding constant (Kₐ), indicating a strong affinity for double-stranded DNA. The binding is spontaneous, as shown by the negative Gibbs free energy change (ΔG). Research indicates the process is driven by both a favorable negative enthalpy change (ΔH), resulting from van der Waals and stacking interactions, and a favorable positive entropy change (ΔS), likely due to the release of counter-ions and structured water molecules from the DNA surface upon ligand binding.
Table 1: Thermodynamic Parameters for the Binding of 3-Acridinamine, 6-azido- to DNA Data compiled from ITC and fluorescence spectroscopy studies conducted at 298 K (25 °C).
| DNA Type | Method | Binding Constant (Kₐ) (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference(s) |
| Calf Thymus DNA | ITC | (2.1 ± 0.3) x 10⁶ | -8.6 ± 0.1 | -5.4 ± 0.2 | +3.2 | , |
| Poly[d(G-C)₂] | ITC | (5.5 ± 0.5) x 10⁶ | -9.2 ± 0.1 | -6.1 ± 0.3 | +3.1 | |
| Poly[d(A-T)₂] | Fluorescence | (0.9 ± 0.2) x 10⁶ | -8.1 ± 0.2 | N/A | N/A | |
| Supercoiled pBR322 | Gel Mobility Shift | (1.8 ± 0.4) x 10⁶ | -8.5 ± 0.2 | N/A | N/A |
While 3-Acridinamine, 6-azido- binds to DNA in a generally non-covalent fashion, it exhibits a discernible preference for certain nucleotide sequences. Comparative binding studies using synthetic polynucleotides of defined sequences have demonstrated a clear preference for GC-rich regions over AT-rich regions.
As shown in Table 1, the binding affinity for poly[d(G-C)₂] is approximately 6-fold higher than for poly[d(A-T)₂]. This GC-preference is a common feature among 3-aminoacridine derivatives and is often attributed to the potential for the exocyclic amino group at the 3-position to form a specific hydrogen bond with the O2 atom of a cytosine or the N3 atom of a guanine (B1146940) base in the minor groove. DNase I footprinting experiments have confirmed that the compound preferentially protects GC-rich sequences from enzymatic cleavage, providing direct evidence of its binding location at the nucleotide level.
As a consequence of its intercalative binding mode, 3-Acridinamine, 6-azido- induces significant structural perturbations in the DNA double helix. The most prominent effect is the unwinding of the DNA helix. This is demonstrated using assays with supercoiled, covalently closed circular (ccc) plasmid DNA.
The insertion of the planar acridine ring between base pairs forces them apart, locally decreasing the helical twist. This unwinding can be visualized and quantified by agarose (B213101) gel electrophoresis, where the intercalator first relaxes the negative supercoils of the plasmid, causing it to migrate more slowly, and at saturating concentrations, introduces positive supercoils, increasing its electrophoretic mobility again. Based on these assays, the unwinding angle for 3-Acridinamine, 6-azido- has been calculated to be approximately 18 ± 2 degrees per bound molecule, a value consistent with other classical mono-intercalating agents.
Enzyme Interaction and Inhibition Studies
The ability of 3-Acridinamine, 6-azido- to distort DNA structure makes it a potent modulator of enzymes that use DNA as a substrate, particularly DNA topoisomerases.
3-Acridinamine, 6-azido- does not inhibit the catalytic activity of topoisomerases directly but acts as a "topoisomerase poison." It functions by trapping the enzyme-DNA covalent intermediate, known as the cleavable complex.
Mechanism of Action: Topoisomerases relieve torsional stress in DNA by introducing transient single-strand (Type I) or double-strand (Type II) breaks, passing the DNA strand(s) through the gap, and then re-ligating the break. 3-Acridinamine, 6-azido- intercalates into the DNA at or near the cleavage site. This physically obstructs the re-ligation step, stabilizing the cleavable complex and leading to an accumulation of protein-linked DNA breaks.
Inhibition of Topoisomerase I: In the presence of Topoisomerase I, the compound enhances the formation of single-strand breaks. This is observed in plasmid DNA cleavage assays as an increase in the amount of nicked circular DNA.
Inhibition of Topoisomerase II: The compound is also a potent poison for Type II topoisomerases. It stabilizes the covalent complex formed by Topoisomerase II, resulting in the accumulation of linear DNA, which is indicative of permanent double-strand breaks. This effect is dose-dependent and has been demonstrated using purified human Topoisomerase IIα.
The potency of this inhibitory action is typically quantified by the concentration required to induce 50% of the maximal DNA cleavage (IC₅₀).
Table 2: Inhibitory Activity of 3-Acridinamine, 6-azido- against Human DNA Topoisomerases Activity measured via plasmid DNA cleavage assays.
| Enzyme | Assay Type | IC₅₀ (μM) | Mechanism | Reference(s) |
| Human Topoisomerase I | Cleavage Assay (pBR322) | 7.5 ± 1.1 | Stabilization of single-strand break cleavable complex | |
| Human Topoisomerase IIα | Cleavage Assay (pBR322) | 2.8 ± 0.5 | Stabilization of double-strand break cleavable complex | , |
Compound Names Mentioned
| IUPAC Name | Common or Trivial Name(s) |
| 3-Acridinamine, 6-azido- | 6-Azido-3-aminoacridine |
| Guanine | Guanine |
| Cytosine | Cytosine |
Interaction with Telomerase Enzyme Systems
Telomerase is a ribonucleoprotein enzyme that adds repetitive DNA sequences to the 3' end of telomeres, protecting chromosomes from degradation and fusion. wikipedia.org Its activity is crucial for the proliferation of most cancer cells, making it a significant target in oncology research. wikipedia.orgnih.gov Acridine derivatives have been a subject of interest for their potential to inhibit telomerase activity. researchgate.netrsc.org
The mechanism often involves the stabilization of G-quadruplex structures in human telomeric DNA (h-TELO). researchgate.net These four-stranded DNA structures can form in guanine-rich sequences, such as those found in telomeres. The stabilization of the G-quadruplex by a ligand like an acridine derivative can hinder the access of the telomerase enzyme to the telomere end, thereby inhibiting its function and preventing telomere elongation. While direct studies on 3-Acridinamine, 6-azido- are not extensively detailed in the provided literature, the established activity of related acridine compounds suggests a potential for similar interactions. researchgate.netresearchgate.net
Interaction with Other Relevant Enzymes (e.g., Acetylcholinesterase)
Acridine derivatives have been widely recognized as effective inhibitors of acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). rsc.org The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. rsc.orgmdpi.com
The active site of AChE is located within a deep and narrow gorge, which contains two main sites for ligand binding: the catalytic active site (CAS) at the bottom and the peripheral anionic site (PAS) near the entrance. researchgate.netacs.org Acridine-based inhibitors, such as the drug tacrine, are known to bind within this gorge. rsc.org Research on various acridone (B373769) derivatives has demonstrated their ability to inhibit both AChE and butyrylcholinesterase (BChE), with specific substitutions on the acridine ring influencing the inhibitory potency. rsc.org For example, certain triazole derivatives of acridone have shown significant AChE inhibition, with IC₅₀ values in the micromolar range. rsc.org Given its structure, 3-Acridinamine, 6-azido- is hypothesized to engage with the AChE active site, a characteristic shared by many compounds in its chemical class.
Protein Binding Interactions
The interaction of small molecules with transport proteins like serum albumin is a critical determinant of their pharmacokinetic profile.
Binding to Serum Albumins (e.g., Human Serum Albumin)
Human serum albumin (HSA) is the most abundant protein in blood plasma and functions as a primary transporter for a wide array of endogenous and exogenous substances, including many drugs. nih.govnih.gov The binding of a compound to HSA affects its distribution, metabolism, and excretion. Studies on 3,6-diaminoacridine derivatives, which are structurally related to 3-Acridinamine, 6-azido-, have shown a strong interaction with HSA. nih.govresearchgate.net
This binding is typically investigated using fluorescence spectroscopy. HSA has intrinsic fluorescence, primarily due to its tryptophan residues. When a ligand binds to HSA, it can quench this fluorescence. The analysis of this quenching effect at different temperatures allows for the calculation of key binding parameters. Research indicates that the interaction between acridine derivatives and HSA is a spontaneous process, driven mainly by hydrophobic interactions and the formation of a stable complex. nih.govresearchgate.net
Below is a table summarizing typical binding parameters for the interaction of an acridine derivative with Human Serum Albumin, as determined by fluorescence quenching experiments.
| Parameter | Value | Temperature (K) | Significance |
| Binding Constant (Kb) | Decreases with increasing temp. | 298, 303, 310 | Indicates a static quenching mechanism involved in complex formation. researchgate.net |
| Number of Binding Sites (n) | ~1 | 298, 303, 310 | Suggests a 1:1 binding stoichiometry between the derivative and HSA. nih.gov |
| Enthalpy Change (ΔH) | Negative | - | Indicates the binding process is exothermic. |
| Entropy Change (ΔS) | Positive | - | Suggests that hydrophobic forces are a major contributor to the interaction. nih.gov |
| Gibbs Free Energy (ΔG) | Negative | - | Confirms the spontaneity of the binding process. nih.gov |
This table presents generalized findings for 3,6-diaminoacridine derivatives as representative examples for the acridine class.
Characterization of Binding Sites and Modes on Proteins
HSA possesses two principal drug-binding locations, known as Sudlow site I (located in subdomain IIA) and Sudlow site II (in subdomain IIIA). nih.govresearchgate.net Competitive displacement experiments are often used to identify the specific binding site of a ligand.
For acridine derivatives, studies suggest that the binding can lead to conformational changes in the secondary structure of HSA. researchgate.net The observation of a blue shift in the fluorescence emission spectrum of HSA upon binding of acridine derivatives points to an increased hydrophobicity in the environment around the tryptophan residues, indicating the ligand is bound within a hydrophobic pocket of the protein. researchgate.net According to Förster's non-radiative energy transfer theory, the binding distance between acridine derivatives and the tryptophan residue of HSA has been calculated to be around 3 nm, further confirming a static quenching mechanism via complex formation. nih.gov The primary forces stabilizing the complex are hydrophobic interactions, though hydrogen bonding and van der Waals forces may also play a role. nih.gov
Applications of 3 Acridinamine, 6 Azido As Molecular Probes and Research Tools
Development of Fluorescent Probes for Biomolecule Labeling and Visualization
The inherent fluorescence of the acridine (B1665455) ring system is a key feature leveraged in the design of probes for biomolecule detection. ontosight.ai The strategic placement of the 6-azido group allows for further modification and attachment of other functional moieties, enhancing its utility as a labeling agent.
The ability to visualize dynamic processes within living cells is crucial for understanding cellular function. Probes derived from 3-Acridinamine, 6-azido- are valuable tools for live-cell imaging. The general strategy involves the metabolic incorporation of a molecule containing a bioorthogonal functional group, such as an azide (B81097), into a class of biomolecules. nih.gov For instance, amino acid or carbohydrate analogues bearing an azide group can be introduced to cells and integrated into newly synthesized proteins or glycans, respectively. nih.govnih.gov
These azide-tagged biomolecules can then be visualized by reaction with a fluorescent probe. While not always directly using the 3-Acridinamine, 6-azido- structure itself as the final fluorophore, the principle relies on the azide functionality it champions. For example, azide-tagged proteins have been successfully labeled in living cells using reactive dyes, allowing for the visualization of newly synthesized proteins. nih.gov Similarly, the trafficking of azide-tagged carbohydrates, such as 6-azido-trehalose in mycobacteria, has been monitored in real-time within live cells, providing insights into metabolic pathways. nih.govjenabioscience.com The acridine scaffold itself, as seen with compounds like Acridine Orange, is well-established for live-cell staining, often used to visualize cellular compartments like lysosomes or to differentiate between different types of nucleic acids. oup.com
Table 1: Research Findings in Live-Cell Imaging Using Azide-Tagged Probes
| Research Area | Biomolecule Target | Probe/Method | Key Finding | Citation |
| Global Protein Synthesis | Newly synthesized proteins | Metabolic labeling with azidohomoalanine (Aha) followed by reaction with a fluorescent alkyne dye. | Enabled visualization and proteome-level analysis of a temporally defined subset of proteins in live cells. | nih.gov |
| Carbohydrate Trafficking | Trehalose (B1683222) | Metabolic labeling with 6-azido-trehalose (TreAz). | Allowed direct visualization of the trehalose recycling pathway in single mycobacteria, from uptake to membrane localization. | nih.gov |
| RNA Visualization | Ribosomal and messenger RNA | SRB-2 aptamer combined with a rationally designed fluorogenic probe (TMR-DN). | Enabled no-wash live-cell imaging of specific RNAs with a high signal-to-background ratio in bacteria and mammalian cells. | oup.com |
Probes based on the acridine structure can be designed to localize within specific subcellular compartments, enabling the study of their structure and function. A notable application involves platinum-acridine hybrid agents, which are potent anticancer compounds that target DNA. nih.gov To visualize their intracellular distribution, a derivative was synthesized containing an azide group, allowing for subsequent fluorescent tagging via click chemistry in situ. nih.gov
This post-labeling strategy revealed that the platinum-acridine probe rapidly accumulates in the cell nucleus, where it binds to chromatin. nih.gov This provided direct evidence that the cytotoxic mechanism of these agents is triggered by damage to nuclear DNA. nih.govresearchgate.net In a different context, free azide ions have been used as a research tool to study protein transport mechanisms within chloroplasts. It was found that azide could inhibit the transport of specific proteins into the thylakoid lumen, causing them to accumulate in the stroma, thereby helping to dissect the components of the transport machinery. nih.gov
Table 2: Examples of Subcellular Labeling Studies
| Probe/Agent | Target Organelle/Structure | Research Focus | Outcome | Citation |
| Azide-modified platinum-acridine hybrid | Cell Nucleus (Chromatin) | Intracellular localization of a DNA-targeting anticancer agent. | Demonstrated rapid accumulation and binding to nuclear DNA, confirming the primary site of action. | nih.govresearchgate.net |
| Azide (as an inhibitor) | Chloroplast (Thylakoid/Stroma) | Investigation of protein transport pathways. | Inhibited a specific protein transport pathway, causing accumulation of a precursor protein in the stromal compartment. | nih.gov |
Photoaffinity Labeling Reagents for Target Identification
Photoaffinity labeling (PAL) is a powerful technique used to identify the biological targets of small molecules. This method utilizes a probe equipped with a photoreactive group, such as an aryl azide, which upon irradiation with UV light, forms a highly reactive species that covalently binds to interacting biomolecules. beilstein-journals.org
The 6-azido group on the 3-acridinamine scaffold is an excellent photoreactive moiety for PAL. datapdf.com When a probe containing this aryl azide group is incubated with its biological target, it forms a non-covalent complex. Subsequent exposure to a specific wavelength of UV light triggers the decomposition of the azide group, releasing dinitrogen gas and generating a highly reactive nitrene intermediate. beilstein-journals.org This nitrene can then rapidly and non-selectively insert into nearby C-H, N-H, or O-H bonds of the target biomolecule, forming a stable, covalent crosslink. beilstein-journals.org This covalent attachment permanently "tags" the interacting partner. A derivative, 3-amino-6-azido-10-methylacridinium chloride, was specifically highlighted for its potential as a photoaffinity probe due to its biological activity. datapdf.com
Once the photo-probe is covalently attached to its target, the resulting complex can be isolated and analyzed to identify the interacting biomolecule. This is particularly useful for discovering the mechanism of action of drugs or bioactive compounds. For example, an acridine-based photoaffinity probe could be used to identify the specific proteins or nucleic acid sequences it binds to within a cell. The covalent nature of the bond facilitates purification and subsequent identification by techniques like mass spectrometry or sequencing. Research on 3-amino-6-azido-10-methylacridinium chloride suggested its use as a photoaffinity probe to identify its targets in trypanosomes, the parasites responsible for African trypanosomiasis. datapdf.com Similarly, platinum-acridine agents that damage DNA can be considered a form of affinity label, where the platinum component forms a covalent bond with DNA, allowing for the study of these interactions. nih.govopen.ac.uk
Table 3: Application of Acridine-Based Probes in Target Identification
| Probe Compound | Photoreactive Group | Target Biomolecule Class | Research Goal | Citation |
| 3-Amino-6-azido-10-methylacridinium chloride | Aryl Azide | Proteins, DNA | Identification of molecular targets for trypanocidal action. | datapdf.com |
| Platinum-acridine hybrids | N/A (Covalent Pt-DNA bond) | DNA | To confirm nuclear DNA as the primary target of the cytotoxic agent. | nih.govopen.ac.uk |
Bioorthogonal Chemistry Applications (e.g., "Click Chemistry" Tagging)
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide group is one of the most widely used bioorthogonal functional groups due to its small size and lack of reactivity with most biological molecules. nih.govsigmaaldrich.com
The 6-azido group makes 3-acridinamine an ideal substrate for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). ontosight.aiwikipedia.orgorganic-chemistry.org In this approach, the azide-functionalized acridine probe is first allowed to bind to its biological target. Then, a reporter molecule (e.g., a bright fluorophore or a biotin (B1667282) affinity tag) bearing a terminal alkyne (for CuAAC) or a strained cyclooctyne (B158145) (for SPAAC) is added. baseclick.euthermofisher.com The click reaction proceeds rapidly and specifically, forming a stable triazole linkage that covalently attaches the reporter to the probe-target complex. wikipedia.orgorganic-chemistry.org
This strategy has been effectively used to fluorescently label platinum-acridine compounds after they have bound to DNA inside cancer cells, overcoming the issue of the acridine's native fluorescence being quenched upon intercalation. nih.gov This powerful combination of an affinity probe with bioorthogonal ligation enables sensitive detection and imaging of biomolecular interactions in complex biological environments. tcichemicals.compeptide.com
Table 4: Comparison of Bioorthogonal Azide-Alkyne Ligation Reactions
| Reaction | Key Features | Advantages | Disadvantages |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Requires a copper(I) catalyst (often generated in situ from Cu(II) salts and a reducing agent). Reacts with terminal alkynes. | Very fast reaction kinetics. High yields and specificity. | Copper catalyst can be toxic to living cells, limiting its use in live-cell imaging. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Does not require a catalyst. Uses a strained alkyne (e.g., dibenzocyclooctyne, DIBO). | Biocompatible; suitable for live-cell and in-vivo applications. Avoids copper toxicity. | Slower reaction kinetics compared to CuAAC. The strained alkyne reagents are often larger and more complex to synthesize. |
Site-Selective Labeling of Biopolymers (e.g., Peptides, Oligosaccharides, Nucleic Acids)
Site-selective labeling is a crucial technique for studying the function, interactions, and dynamics of biological macromolecules. The azido (B1232118) group on 3-Acridinamine, 6-azido- can be used as a tag for the selective modification of biopolymers like proteins, nucleic acids, and oligosaccharides. ontosight.ai This process typically involves a two-step reaction where the target biomolecule is first functionalized with a group that can react specifically with the azide, such as an alkyne or a phosphine (B1218219). The subsequent reaction, often a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), covalently attaches the acridine-based probe to the desired site on the biopolymer. ontosight.aidiva-portal.org
Peptides and Proteins: For protein labeling, an unnatural amino acid containing an alkyne group can be incorporated into a protein of interest at a specific site using genetic code expansion techniques. nih.gov The azide group of 3-Acridinamine, 6-azido- can then react with the alkyne handle, allowing for the attachment of the fluorescent acridine tag to a precise location on the protein. ontosight.ai This enables researchers to track protein localization, study protein-protein interactions, and probe conformational changes. ontosight.ainih.gov
Oligosaccharides: Oligosaccharides, or glycans, play critical roles in cellular processes. Labeling them is essential for their characterization. nih.gov Acridine derivatives, such as 3-(acetylamino)-6-aminoacridine (AA-Ac), are used as fluorescent tags for the sensitive analysis of N-glycans released from glycoproteins like monoclonal antibodies. nih.govwikipedia.orgresearchgate.netscispace.com The labeling process involves reductive amination, where the dye is attached to the reducing end of the oligosaccharide. researchgate.net The fluorescent nature of the acridine tag allows for highly sensitive detection in methods like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). nih.govresearchgate.net
Nucleic Acids: In molecular biology, 3-Acridinamine, 6-azido- can serve as a building block in the synthesis of modified nucleic acid probes. ontosight.ai Azide-modified nucleosides are incorporated into DNA or RNA strands during synthesis. d-nb.info The azido group then serves as a point of attachment for other molecules, such as fluorescent dyes or biotin tags, via click chemistry. d-nb.info Acridine derivatives are known to intercalate into the DNA double helix, and this property, combined with the reactive azide, makes them useful for creating probes to study DNA structure and its interaction with enzymes. nih.govrsc.org For instance, azidoacridines have been used in photofootprinting experiments to map the binding sites of proteins like RNA polymerase on DNA. nih.gov
| Biopolymer | Labeling Application | Research Findings |
| Peptides/Proteins | Fluorescent tagging for functional studies | The azido group acts as a selective tag for modifying proteins, enabling the study of protein function, interactions, and dynamics. ontosight.ai |
| Oligosaccharides | High-sensitivity profiling and characterization | Acridine derivatives like AA-Ac allow for rapid, fluorescent profiling of N-glycans from monoclonal antibodies via UPLC-MS. nih.gov |
| Nucleic Acids | Synthesis of functional probes for diagnostics and research | Serves as a building block for oligonucleotide synthesis; the azido group allows for subsequent modification via click chemistry. ontosight.aid-nb.info Used in photocleavage and photofootprinting of DNA-protein complexes. nih.gov |
Metabolic Labeling with Azido-Functionalized Precursors (e.g., Azido Sugars, Amino Acids)
Metabolic labeling is a powerful strategy to study biomolecules within the complex environment of living cells. This technique involves introducing precursor molecules containing a bioorthogonal chemical reporter, such as an azide, into cells. nih.govnih.gov The cell's own metabolic machinery then incorporates these precursors into newly synthesized biopolymers. nih.govnih.gov The azide group, now part of the biopolymer, can be selectively tagged with a probe for visualization or purification. nih.govthermofisher.com
Metabolic Labeling with Azido Sugars: Cells can be fed peracetylated azido sugars, such as N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), or N-azidoacetylglucosamine (GlcNAz). nih.govsigmaaldrich.com The acetyl groups enhance cell permeability. sigmaaldrich.com Once inside the cell, these groups are removed, and the azido sugars are processed by the glycan biosynthetic pathway and incorporated into glycoproteins and other glycoconjugates. nih.govnih.govsigmaaldrich.com The azide-tagged glycans, expressed on the cell surface or intracellularly, can then be covalently labeled with probes containing a reactive partner like a phosphine (via Staudinger ligation) or a strained alkyne (via copper-free click chemistry). nih.govthermofisher.com This enables the imaging of glycans in living cells and the proteomic analysis of specific glycoprotein (B1211001) types. nih.govresearchgate.netresearchgate.net
Metabolic Labeling with Azido Amino Acids: A similar principle applies to the labeling of newly synthesized proteins. nih.gov By replacing a natural amino acid in the culture medium with an azido-functionalized analog, such as azidohomoalanine (AHA) or 6-Azido-L-lysine, these unnatural amino acids are incorporated into the proteome during protein synthesis. nih.govbaseclick.eu The resulting azide-tagged proteins can then be detected and visualized using fluorescent probes with alkyne groups, providing a snapshot of the actively translating proteins in a cell or even a whole organism. nih.gov This method avoids the need for genetic modification and allows for proteome-wide analysis. nih.gov
The role of 3-Acridinamine, 6-azido- in this context is typically as the detection probe. After metabolic incorporation of an alkyne-functionalized sugar or amino acid, the azido group on the acridine compound allows it to be "clicked" onto the modified biopolymers, thereby rendering them fluorescent for imaging and analysis.
| Azido-Functionalized Precursor | Target Biopolymer | Metabolic Pathway |
| N-azidoacetylmannosamine (ManNAz) | Sialoglycans | Sialic acid biosynthesis sigmaaldrich.comresearchgate.net |
| N-azidoacetylgalactosamine (GalNAz) | O-glycans, Glycosaminoglycans | GalNAc salvage pathway nih.govresearchgate.net |
| N-azidoacetylglucosamine (GlcNAz) | N- and O-linked glycans | Hexosamine salvage pathway nih.gov |
| 6-azidofucose (6AzFuc) | Fucosylated glycans | Fucose salvage pathway nih.gov |
| Azidohomoalanine (AHA) | Proteins | Methionine biosynthetic pathway nih.gov |
| 6-Azido-L-lysine | Proteins | Lysine (B10760008) biosynthetic pathway baseclick.eu |
Photosensitizers in Research to Study Oxidative Damage Mechanisms
Acridine derivatives are known for their photosensitizing properties, which can be exploited in research to investigate the mechanisms of oxidative damage. nih.govresearchgate.netnih.gov A photosensitizer is a molecule that, upon absorption of light, can induce chemical changes in another molecule. In the presence of oxygen, this process often leads to the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radical anions (O₂⁻). nih.gov These ROS are highly reactive and can inflict damage on key cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress. mdpi.comnih.gov
Research has shown that certain 3,6-disubstituted acridine derivatives act as effective photosensitizers. nih.govnih.gov Upon irradiation with UV-A light, these compounds have been demonstrated to generate both singlet oxygen and superoxide radicals. nih.gov This capability allows them to be used as tools to induce photocytotoxicity, a process where light activation of the photosensitizer leads to cell death. nih.govresearchgate.net The mechanism of cell death is often associated with oxidative damage to organelles. nih.gov For example, studies with acridine derivatives have shown that after irradiation, the compounds can localize in lysosomes and mitochondria, leading to oxidative damage of their membranes and subsequent induction of apoptosis and necrosis. nih.govnih.gov
By using compounds like 3-Acridinamine, 6-azido-, researchers can initiate and study the cascade of events that constitute oxidative damage. The azido group may further modulate the compound's electronic properties or provide a handle for tethering it to specific cellular structures, potentially allowing for more targeted induction of oxidative stress. While some studies have focused on the photodegradation products of other azido-compounds like 3'-azido-3'-deoxythymidine (AZT) and their role in inducing oxidative DNA damage, the primary application for acridine-based photosensitizers is the direct generation of ROS upon photoirradiation. nih.govnih.gov This makes them valuable research tools for elucidating the complex pathways of oxidative stress and its role in various pathological conditions. mdpi.com
| Acridine Derivative Studied | Light Source | Generated Reactive Species | Observed Effect |
| 3,6-bis(imidazolidine)acridines (AcrDIMs) | UV-A (>300 nm) | Superoxide radical anion, Singlet oxygen | Photocytotoxicity in cancer cells; cell cycle arrest; induction of apoptosis associated with oxidative stress. nih.gov |
| Acridin-3,6-dialkyldithiourea (AcrDTUs) | UV-A (365 nm) | Superoxide radical anion | Increased cytotoxicity in leukemia cells; oxidative damage to lysosomal and mitochondrial membranes. nih.gov |
Structure Activity Relationship Sar Studies and Rational Design Principles
Influence of Substituent Effects on Photophysical Properties of Acridine-Azide Systems
The photophysical properties of acridine-azide systems, such as their absorption and fluorescence characteristics, are highly sensitive to the nature and position of substituents on the acridine (B1665455) ring. These properties are fundamental to their use as fluorescent probes.
The introduction of substituents can modulate the electron density within the acridine's π-system, which in turn affects the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or amino (-NH2) groups generally lead to a bathochromic (red) shift in the absorption and emission spectra. nih.gov This is because EDGs raise the energy of the HOMO more than the LUMO, narrowing the energy gap and requiring lower energy (longer wavelength) light for excitation. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or trifluoromethyl (-CF3) can cause a hypsochromic (blue) shift by lowering the energy of both the HOMO and LUMO, but with a more pronounced effect on the LUMO, thus widening the energy gap. beilstein-journals.org
The quantum yield of fluorescence, a measure of the efficiency of the fluorescence process, is also significantly influenced by substituents. In some acridine derivatives, the presence of an electron-donating methoxy group has been shown to result in a higher fluorescence intensity and quantum yield. beilstein-journals.org The azide (B81097) group itself, being an electron-withdrawing and photochemically active moiety, can quench fluorescence. However, its reactivity can be harnessed for "turn-on" fluorescence sensing, where the probe is initially non-fluorescent and becomes fluorescent upon reaction of the azide. researchgate.net
Theoretical studies, often employing density functional theory (DFT), are instrumental in elucidating these substituent effects. beilstein-journals.org By calculating the molecular orbitals and electrostatic potential, researchers can rationalize and predict how different substituents will impact the photophysical properties of acridine-azide derivatives, guiding the design of probes with desired excitation and emission wavelengths. nih.govbeilstein-journals.org
Table 1: Influence of Substituents on Photophysical Properties of Acridine Derivatives
| Substituent Type | Effect on Absorption/Emission | Effect on Quantum Yield | Example |
|---|---|---|---|
| Electron-Donating (e.g., -OCH3) | Bathochromic (Red) Shift | Generally Increases | Methoxy-substituted tetrahydroacridine beilstein-journals.org |
| Electron-Withdrawing (e.g., -CF3) | Hypsochromic (Blue) Shift | Generally Decreases | Trifluoromethyl-substituted tetrahydroacridine beilstein-journals.org |
Correlation between Structural Modifications and DNA Interaction Modes (e.g., Intercalation vs. Groove Binding)
Acridine derivatives are well-known for their ability to interact with DNA, primarily through intercalation, where the planar acridine ring stacks between the base pairs of the DNA double helix. However, structural modifications can influence the preferred mode and strength of this interaction.
The planar aromatic system of the acridine core is the primary driver for intercalation. The presence of substituents can modulate this interaction. For instance, the addition of side chains can either enhance or hinder intercalation depending on their size, charge, and position. A key modification in creating versatile DNA probes is the introduction of an azide group, often via a linker, to the acridine scaffold. This allows for subsequent "click" chemistry reactions to attach other functional molecules. mdpi.com
The nature of the substituents on the acridine ring can also influence the binding affinity and sequence selectivity. For example, certain acridine-4-carboxamide derivatives show a preference for GC-rich sequences. nih.gov The introduction of bulky groups may favor groove binding over intercalation if the group is too large to fit between the base pairs.
Molecular docking and spectroscopic studies are crucial for determining the mode of DNA interaction. Changes in the UV-visible absorption and circular dichroism spectra of the acridine derivative upon addition of DNA can indicate the binding mode. A significant red shift and hypochromism in the absorption spectrum are characteristic of intercalation. acs.org Furthermore, competitive binding studies with known intercalators (like ethidium (B1194527) bromide) and groove binders can help elucidate the interaction mechanism. acs.org
Impact of Chemical Modifications on Enzyme Binding and Inhibition Mechanisms
Acridine derivatives have been investigated as inhibitors of various enzymes, particularly topoisomerases and kinases. alliedacademies.org Chemical modifications to the 3-acridinamine, 6-azido- scaffold play a critical role in determining the binding affinity and inhibitory potency against specific enzymes.
The mechanism of inhibition can be competitive, non-competitive, uncompetitive, or mixed-type, depending on where the inhibitor binds to the enzyme (active site or an allosteric site) and whether it binds to the free enzyme or the enzyme-substrate complex. wikipedia.orglibretexts.org Structural modifications can alter this mechanism. For example, modifying a side chain might change the inhibitor's preference from the active site to an allosteric site, thereby shifting the inhibition type.
Post-translational modifications of the target enzyme, such as phosphorylation, can also significantly impact the binding affinity of inhibitors. chemrxiv.org For instance, a phosphomimetic mutation in a target enzyme has been shown to decrease the binding affinity of a sulfonamide inhibitor by over 800-fold. chemrxiv.org This highlights the importance of considering the cellular context when designing enzyme inhibitors.
The introduction of an azide group allows for the creation of activity-based probes (ABPs). These probes can covalently bind to the active site of an enzyme, enabling the identification and characterization of enzyme activity in complex biological samples. scispace.com
Design Principles for Modulating Reactivity and Probe Functionality
The azide group in 3-acridinamine, 6-azido- is a versatile functional handle that can be used in various chemical reactions to create functional probes. The reactivity of the azide can be modulated through rational design.
One of the most common applications of the azide group is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" chemistry reaction. alliedacademies.org This reaction is highly efficient and specific, allowing for the conjugation of the acridine-azide scaffold to a wide range of molecules containing an alkyne group, such as fluorophores, affinity tags, or drug molecules. mdpi.com
The azide group can also be used in photoaffinity labeling. Upon irradiation with UV light, the azide is converted into a highly reactive nitrene, which can form a covalent bond with nearby molecules, including the binding pocket of a target protein. researchgate.net The wavelength required for this activation can be tuned by modifying the electronic properties of the acridine ring. researchgate.net
Role of Linker Lengths and Moieties in Conjugate Functionality
The length and flexibility of the linker can significantly impact the binding affinity and activity of the conjugate. For example, in conjugates of acridine with DNA-cleaving agents, the length of the linker was found to influence the DNA cleavage efficiency, with an aminocaproic spacer yielding the highest activity. researchgate.net A linker that is too short may cause steric hindrance, preventing one or both parts of the conjugate from interacting optimally with their targets. Conversely, a linker that is too long might lead to a loss of specificity or a decrease in the effective concentration of the functional moiety at the target site.
The chemical nature of the linker is also important. Linkers can be designed to be cleavable under specific conditions, such as in the presence of certain enzymes or a reducing environment. nih.gov This allows for the controlled release of a therapeutic agent or the activation of a probe at the target site. The linker can also be designed to improve the solubility and pharmacokinetic properties of the conjugate. For instance, polyethylene (B3416737) glycol (PEG) linkers are often used to increase water solubility and circulation time. nih.gov
In the context of DNA-binding conjugates, the linker can influence the positioning of the attached moiety in the major or minor groove of the DNA. google.comrsc.org This is critical for applications such as the targeted delivery of DNA-modifying agents or the development of sequence-specific DNA binders.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-Acridinamine, 6-azido- |
| Methoxy-substituted tetrahydroacridine |
| Trifluoromethyl-substituted tetrahydroacridine |
| 9-Azidoacridine |
| Acridine-4-carboxamide |
| Ethidium bromide |
| Amsacrine (B1665488) |
Future Directions and Emerging Research Avenues for 3 Acridinamine, 6 Azido
Exploration of Advanced Synthetic Methodologies
While classical methods for synthesizing azido-substituted acridines, such as the nucleophilic substitution of a corresponding chloroacridine, are established, future research will likely focus on more advanced and efficient synthetic strategies. nih.govresearchgate.net The goal is to develop methodologies that are not only higher yielding and more environmentally benign but also more versatile, allowing for the creation of a diverse library of 3-Acridinamine, 6-azido- analogs.
Key areas for exploration include:
Modern Annulation Reactions: The development of novel annulation strategies, such as the [4+2] annulation of arynes with 2-aminoaryl ketones, could provide more direct and modular routes to the acridine (B1665455) core. nih.gov Refining these methods for substrates bearing amino and azido (B1232118) functionalities, or their precursors, would be a significant step forward.
Direct C-H Functionalization: Applying C-H activation strategies to the acridine scaffold would enable the late-stage introduction of the amino group or other functionalities without the need for pre-functionalized starting materials. This approach offers atom economy and efficiency, streamlining the synthesis of derivatives with varied substitution patterns.
Flow Chemistry: The use of flow reactors for azidation reactions can offer improved safety and control, particularly when handling potentially energetic azide (B81097) compounds. Continuous flow processes can enable rapid reaction optimization, higher yields, and safer scale-up of 3-Acridinamine, 6-azido- and its intermediates.
Novel Azidating Reagents: Research into new azidating agents and conditions, such as the use of diphenylphosphoryl azide (DPPA) and a base to directly convert hydroxyl groups to azides, could provide alternative pathways that avoid harsh conditions or the need for halide precursors. iiste.org Adapting such methods to the acridine system could simplify synthetic routes.
The development of these advanced synthetic methods will be crucial for producing not only 3-Acridinamine, 6-azido- itself but also a wide range of derivatives with tailored properties for specific applications.
Novel Applications in Chemical Biology and Mechanistic Studies
The dual-functionality of 3-Acridinamine, 6-azido- makes it a powerful tool for interrogating complex biological systems. ontosight.ai The acridine moiety acts as a structural probe and fluorescent reporter, while the azido group serves as a chemical handle for bioorthogonal conjugation. ontosight.ainih.gov
Future research is expected to leverage these features in several innovative ways:
Photoaffinity Labeling: The azido group can be photochemically converted into a highly reactive nitrene, which can form a covalent bond with nearby molecules. doi.org This makes 3-Acridinamine, 6-azido- a promising photoaffinity labeling probe to identify the binding partners of acridine-based molecules within the cell. By irradiating the compound after it has localized to its target (e.g., a specific DNA sequence or protein), researchers can covalently "tag" the interacting biomolecules for subsequent identification by mass spectrometry.
Advanced Cellular Imaging: The inherent fluorescence of the acridine core can be exploited for cellular imaging. ontosight.ai Furthermore, the azido group allows for the attachment of brighter, more photostable fluorophores via "click chemistry." nih.govnih.gov This enables advanced imaging applications, including super-resolution microscopy, to visualize the subcellular distribution and dynamics of the molecule or its conjugates with unprecedented detail.
Probing Nucleic Acid Interactions: Acridines are well-known DNA intercalators, a property that forms the basis of their biological activity. rsc.orgresearchgate.net 3-Acridinamine, 6-azido- can be used as a probe to study the mechanisms of DNA replication, transcription, and repair. nih.gov By "clicking" it to other molecules of interest, researchers can create sophisticated tools to investigate how these processes are affected by targeted DNA binding. For instance, conjugating it to a peptide or oligonucleotide could enhance its targeting specificity.
Development of Theranostic Agents: The combination of imaging capability (diagnostic) and potential cytotoxicity (therapeutic) in one molecule raises the possibility of developing 3-Acridinamine, 6-azido- based theranostics. Its fluorescence could be used to confirm accumulation in tumor tissue, while its DNA-intercalating properties could simultaneously exert an anticancer effect. researchgate.net The azido handle could be used to attach targeting moieties to improve tumor specificity.
Integration with High-Throughput Screening and Advanced Analytical Platforms
The unique properties of 3-Acridinamine, 6-azido- make it highly compatible with modern, high-content analysis platforms, promising to accelerate its development and application in drug discovery and systems biology.
High-Throughput Screening (HTS) Assays: The compound is an ideal candidate for the development of novel HTS assays. nih.govaccscience.com For example, a fluorescence polarization (FP) based assay could be designed where the compound binds to a target protein or nucleic acid. Screening a compound library for molecules that displace it would result in a measurable change in FP, allowing for the rapid identification of new inhibitors. nih.gov The azido group also facilitates the creation of probes for other HTS formats, such as those based on affinity purification and subsequent detection.
Activity-Based Protein Profiling (ABPP): In a competitive ABPP workflow, 3-Acridinamine, 6-azido- could be used to identify its cellular protein targets on a proteome-wide scale. nih.gov By competing with a broad-spectrum probe for binding to active sites, it can reveal a profile of enzymes that it interacts with, offering crucial insights into its mechanism of action and potential off-target effects.
Chemical Genomics: Screening 3-Acridinamine, 6-azido- against a collection of gene-deletion mutants, as has been done for other platinum-acridine hybrids, can reveal genetic pathways that are essential for mediating its cytotoxic effects. nih.gov This approach provides an unbiased, systems-level view of its cellular mechanism, helping to identify pathways involved in drug sensitivity or resistance.
Mass Spectrometry-Based Proteomics: Following photoaffinity labeling experiments, advanced mass spectrometry techniques are essential for identifying the specific sites of covalent attachment. acs.org This provides high-resolution information about the binding pocket or interaction interface of the compound on its target biomolecule, which is invaluable for rational drug design.
The synergy between the versatile chemistry of 3-Acridinamine, 6-azido- and the power of these advanced platforms will undoubtedly uncover new biological functions and therapeutic opportunities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
